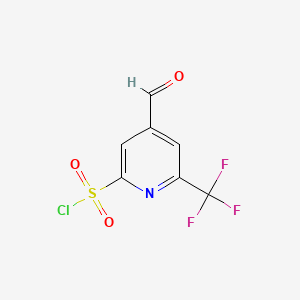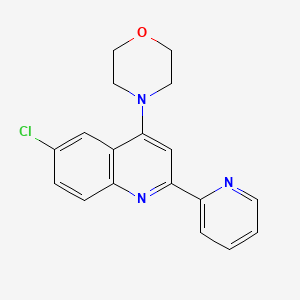
4-(6-Chloro-2-(pyridin-2-yl)quinolin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(morpholin-4-yl)-2-(pyridin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom, a morpholine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(morpholin-4-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution with Morpholine and Pyridine Rings: This step might involve nucleophilic substitution reactions where the quinoline core is reacted with morpholine and pyridine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the nitrogen atoms in the morpholine and pyridine rings.
Reduction: Reduction reactions could target the quinoline core or the substituents.
Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
6-chloro-4-(morpholin-4-yl)-2-(pyridin-2-yl)quinoline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as an anticancer agent, it might inhibit certain enzymes or interfere with DNA replication. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)quinoline: Lacks the chlorine and pyridine substituents.
2-(pyridin-2-yl)quinoline: Lacks the chlorine and morpholine substituents.
6-chloroquinoline: Lacks the morpholine and pyridine substituents.
Uniqueness
6-chloro-4-(morpholin-4-yl)-2-(pyridin-2-yl)quinoline is unique due to the combination of substituents, which might confer specific biological activities or chemical properties not seen in the similar compounds listed above.
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(6-chloro-2-pyridin-2-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H16ClN3O/c19-13-4-5-15-14(11-13)18(22-7-9-23-10-8-22)12-17(21-15)16-3-1-2-6-20-16/h1-6,11-12H,7-10H2 |
InChI Key |
SMIFZEWQXOMQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14860766.png)
![2-Ethoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14860774.png)

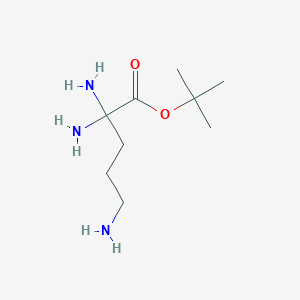
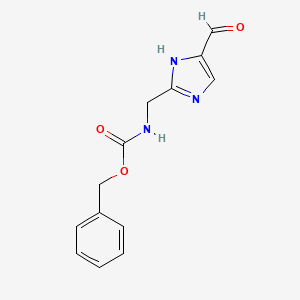
![2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B14860816.png)
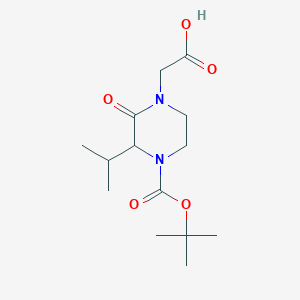
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
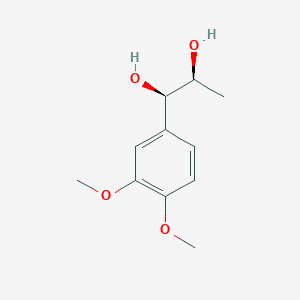
![(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B14860833.png)
![[4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860841.png)
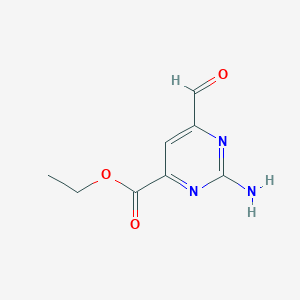
![potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B14860857.png)
